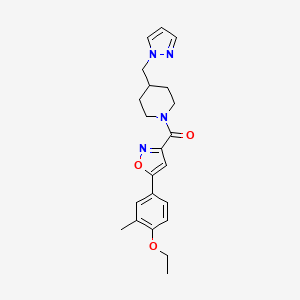

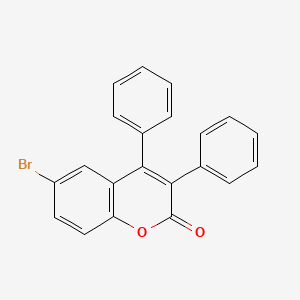

![molecular formula C18H12Cl2N2O4 B2365522 2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054478-60-2](/img/structure/B2365522.png)

2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid” is a chemical compound with the molecular formula C18H12Cl2N2O41. It is available for purchase from various chemical suppliers21.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are studies on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives3. These might provide some insights into the possible synthetic routes for this compound.Molecular Structure Analysis

The molecular structure of this compound can be determined by its molecular formula, C18H12Cl2N2O41. However, without specific information or an image of the compound’s structure, it’s difficult to provide a detailed analysis.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

The molecular weight of this compound is 391.21. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.Scientific Research Applications

Diuretic Properties : A series of (E)-[4-(3-oxo-1-alkenyl)phenoxy]acetic acids, which are structurally related to the compound , have been synthesized and tested for diuretic properties. Some of these compounds, including (E)-[2,3-dichloro-4-(3-oxo-1-butenyl)phenoxy]acetic acid, have shown noteworthy activity in increasing the excretion of water and electrolytes like sodium and chloride ions (Bicking et al., 1976).

Potential in Polymer Chemistry : The compound phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This research indicates the potential of using similar phenolic compounds, like the one , in material science applications (Trejo-Machin et al., 2017).

Herbicide Degradation and Environmental Protection : Studies on the degradation and mineralization of chlorinated phenoxy acids herbicides, closely related to the compound , have been conducted to understand their environmental impact. For instance, research on the optimization of photo-electro/Persulfate/nZVI process for the degradation of 2–4 Dichlorophenoxyacetic acid offers insights into the environmental protection against these compounds (Mehralipour & Kermani, 2021).

Antiinflammatory Activity : Substituted (2-phenoxyphenyl)acetic acids have been synthesized and their antiinflammatory activity studied. Compounds like [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, which share structural similarities with the compound , have shown significant anti-inflammatory effects with low toxicity (Atkinson et al., 1983).

Allosteric Modifiers of Hemoglobin : Research into 2-(aryloxy)-2-methylpropionic acids, similar in structure to the compound , has shown that these compounds can decrease the oxygen affinity of human hemoglobin. This suggests their potential application in clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply, such as in ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

Safety And Hazards

I couldn’t find specific safety and hazard information for this compound. It’s always important to handle all chemical compounds with appropriate safety measures.

Future Directions

While I couldn’t find specific future directions for this compound, the field of medicinal chemistry is continually evolving. New derivatives of similar compounds are being designed and synthesized for their potential therapeutic effects3.

Please note that this information is based on the sources I have access to and there might be more recent or detailed information available in other sources. Always refer to the most recent and reliable sources when dealing with chemical compounds.

properties

IUPAC Name |

2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O4/c19-13-5-6-14(20)15(8-13)22-18(25)12(9-21)7-11-3-1-2-4-16(11)26-10-17(23)24/h1-8H,10H2,(H,22,25)(H,23,24)/b12-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHILKHDWXGXTF-KPKJPENVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

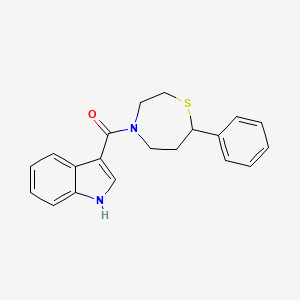

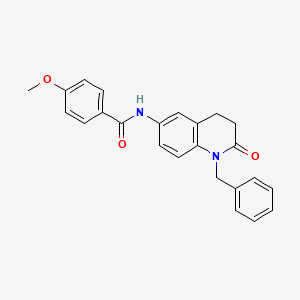

![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2365440.png)

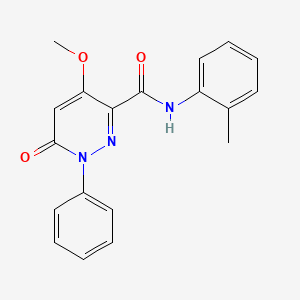

![D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate](/img/structure/B2365441.png)

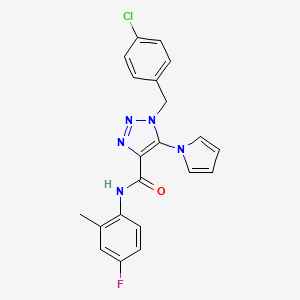

![6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2365444.png)

![1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone](/img/structure/B2365446.png)

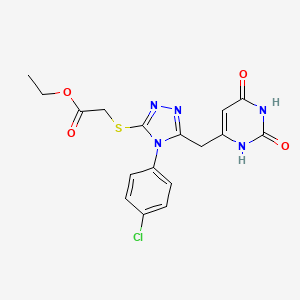

![N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2365452.png)

![N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide](/img/structure/B2365453.png)